

# Caffeic aldehyde physicochemical properties database.

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## Compound of Interest

Compound Name: *Caffeic aldehyde*

Cat. No.: *B1141455*

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An In-depth Technical Guide to the Physicochemical Properties of **Caffeic Aldehyde**

## Introduction

**Caffeic aldehyde**, also known as 3,4-dihydroxycinnamaldehyde, is a naturally occurring phenolic aldehyde found in various plants, including the seeds of *Phytolacca americana* (American pokeweed).<sup>[1][2]</sup> Structurally, it is characterized by a catechol (3,4-dihydroxyphenyl) group attached to an  $\alpha,\beta$ -unsaturated aldehyde functional group.<sup>[1]</sup> This conjugated system is responsible for its chemical reactivity and significant biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.<sup>[1]</sup> It is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin and other essential secondary metabolites in plants.<sup>[3]</sup> This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in cellular signaling pathways.

## Physicochemical Properties

The physicochemical properties of **caffeic aldehyde** are summarized in the table below. It is important to note that while data for **caffeic aldehyde** is provided, some properties are inferred from its close structural analog, caffeic acid (3,4-dihydroxycinnamic acid), due to the greater availability of experimental data for the latter. Caffeic acid shares the same catechol ring and conjugated side chain, differing only in the terminal functional group (carboxylic acid vs. aldehyde).

Property	Value	Reference(s)
IUPAC Name	(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal	<a href="#">[2]</a> <a href="#">[4]</a>
Synonyms	3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde, trans- Caffeic aldehyde	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	141632-15-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	164.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Yellow crystalline solid (inferred from caffeic acid)	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	Decomposes around 225°C (inferred from caffeic acid, which melts at 223-225°C with decomposition)	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	~380 °C at 760 mmHg (estimated)	
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate. <a href="#">[5]</a> The solubility in ethanol-water mixtures is significantly higher than in pure water. <a href="#">[8]</a> For the similar caffeic acid, solubility is ~25 mg/mL in ethanol and ~0.5 mg/mL in PBS (pH 7.2). <a href="#">[9]</a>	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
pKa Values (for Caffeic Acid)	pKa <sub>1</sub> : ~4.0 - 4.8 (Carboxylic acid group) pKa <sub>2</sub> : ~8.4 - 9.3 (Phenolic hydroxyl groups) Note: pKa <sub>2</sub> is most relevant to the hydroxyl groups on caffeic aldehyde.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>

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Stability	Prone to oxidation, particularly under basic conditions. <a href="#">[1]</a> Exhibits moderate thermal stability but degrades at high temperatures. <a href="#">[1]</a> More stable under acidic conditions. <a href="#">[1]</a>	[1]
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## Experimental Protocols

The characterization of **caffeic aldehyde** relies on standard analytical techniques. Below are detailed methodologies for key experimental procedures.

### Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise method for the simultaneous determination of **caffeic aldehyde** and related phenolic compounds in complex mixtures like herbal preparations.[\[13\]](#)

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector.
- **Stationary Phase:** Hypersil ODS-2 column (or equivalent C18 column).[\[13\]](#)
- **Mobile Phase:** Isocratic elution is effective. A typical mobile phase consists of a mixture of methanol and an acidic buffer, such as 0.2 M acetate buffer adjusted to pH 3.6, in a ratio of approximately 15:85 (v/v).[\[13\]](#)
- **Flow Rate:** A constant flow rate of 1.0 mL/min is maintained.[\[13\]](#)
- **Temperature:** The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[\[13\]](#)
- **Detection:** UV detection is performed at a wavelength where the analyte shows maximum absorbance, typically around 300-323 nm for cinnamic acid derivatives.[\[5\]\[13\]](#)
- **Quantification:** A calibration curve is generated by injecting known concentrations of a pure **caffeic aldehyde** standard. The peak area of the analyte in a sample is then used to calculate its concentration based on this curve.[\[13\]](#)

## Determination of Acidity Constant (pKa) via UV-Vis Spectrophotometry

This method is used for the parent compound, caffeic acid, to determine the pKa of its phenolic hydroxyl groups, which are also present on **caffeic aldehyde**. The technique leverages the change in the UV-Vis absorption spectrum of the molecule as it ionizes at different pH values. [10][11]

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared. A stock solution of the analyte (e.g., caffeic acid in an ethanol-water mixture) is prepared and added to each buffer to a constant final concentration.[11]
- Measurement: The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).[14] The spectrum of the buffer alone is used as a blank.
- Data Analysis: As the pH changes, the molecule transitions between its protonated and deprotonated forms, each having a distinct absorption spectrum. This results in shifts in absorption maxima and the appearance of isosbestic points.[14] The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation. Chemometric algorithms, such as the net analyte signal (NAS) method, can also be applied to the full spectral data matrix to deconvolve the spectra of individual species and accurately calculate the pKa values.[10][11]

## Signaling Pathways and Biological Activity

Research, primarily on the closely related caffeic acid and its esters, has demonstrated significant interaction with key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. **Caffeic aldehyde** is expected to exhibit similar activities due to its structural homology.

## Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular stimuli into cellular responses, including inflammation and apoptosis.

Caffeic acid has been shown to inhibit this pathway, thereby reducing inflammatory responses. [15][16] For example, it can suppress the UVB-induced phosphorylation of key MAPKs like JNK, p38, and ERK.[16] This inhibition prevents the activation of downstream transcription factors such as AP-1 and NF- $\kappa$ B, which are responsible for transcribing pro-inflammatory genes like COX-2.[16]

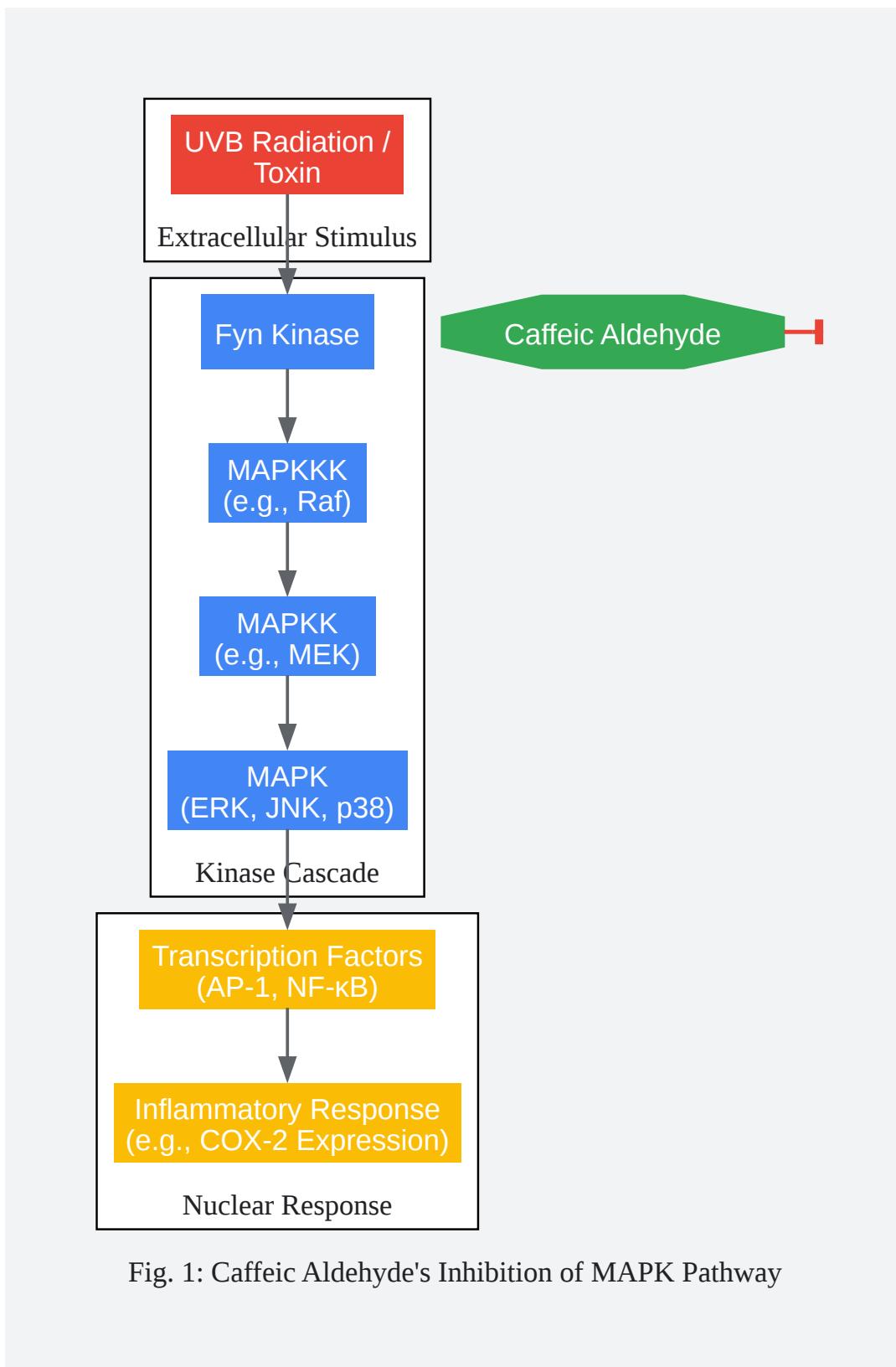


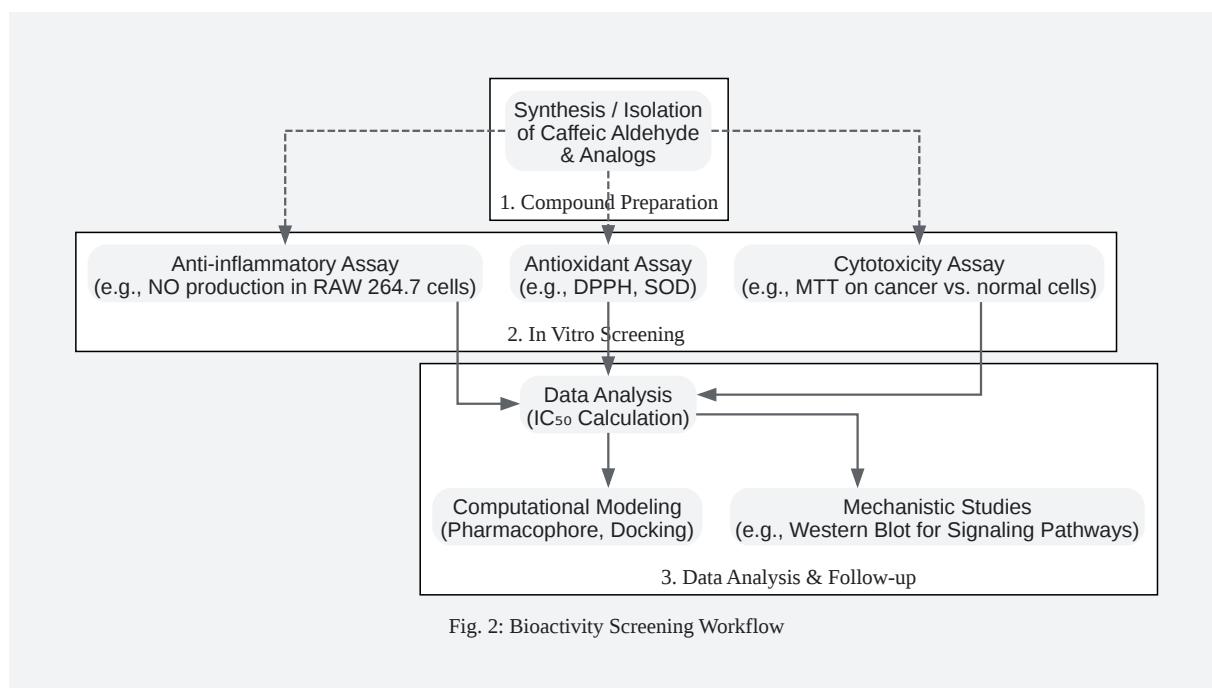
Fig. 1: Caffeic Aldehyde's Inhibition of MAPK Pathway

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Fig. 1: **Caffeic Aldehyde's Inhibition of MAPK Pathway**

## General Experimental Workflow for Bioactivity Screening

The discovery and validation of the biological effects of compounds like **caffeic aldehyde** follow a structured experimental workflow. This process typically begins with the synthesis or isolation of the compound and its analogs, followed by a series of in vitro assays to screen for specific activities (e.g., antioxidant, anti-inflammatory, cytotoxic). Promising candidates are then often subjected to further mechanistic studies and computational analysis.



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Fig. 2: Bioactivity Screening Workflow

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